Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate
CAS No.:
Cat. No.: VC15709908
Molecular Formula: C10H15N3O4S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O4S |
|---|---|
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C10H15N3O4S/c1-2-3-4-5-17-7(14)6-18-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16) |
| Standard InChI Key | MBEUOYQJKDMOBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)CSC1=NNC(=O)NC1=O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure integrates three distinct components:
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A 1,2,4-triazine-3,5-dione ring, which provides a planar, electron-deficient heterocyclic framework.
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A sulfanyl (-S-) group at the 6-position of the triazine ring, enabling nucleophilic substitution reactions.
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A pentyl 2-acetate ester side chain, contributing lipophilicity and influencing solubility.
The triazine ring’s conjugation system and the electron-withdrawing carbonyl groups at positions 3 and 5 create a reactive scaffold for further chemical modifications .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 273.31 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the ester and triazine groups, but limited solubility in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkage.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate involves multi-step organic transformations:
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Triazine Ring Formation:
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Sulfanyl Group Introduction:
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Nucleophilic substitution at the 6-position of the triazine ring using thiols or disulfides in the presence of a base.
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Esterification:
Purification and Optimization
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Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the target compound.
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Yield Optimization: Adjusting stoichiometric ratios (e.g., thiol:triazine = 1.2:1) and reaction temperatures (60–80°C) improves yields to ~65–70%.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 274.3 [M+H]⁺, consistent with the molecular formula.
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